2-(3,4-Dimethylphenyl)-8-methyl-1,2,4-triazaspiro[4.5]decane-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethylphenyl)-8-methyl-1,2,4-triazaspiro[45]decane-3-thione is a complex organic compound characterized by its unique spirocyclic structure This compound is part of the broader class of spiro compounds, which are known for their diverse chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)-8-methyl-1,2,4-triazaspiro[4.5]decane-3-thione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethylphenylamine with a suitable spirocyclic ketone under acidic conditions to form the intermediate amine. This intermediate is then reacted with carbon disulfide and a base to introduce the thione group, resulting in the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenyl)-8-methyl-1,2,4-triazaspiro[4.5]decane-3-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
2-(3,4-Dimethylphenyl)-8-methyl-1,2,4-triazaspiro[4.5]decane-3-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenyl)-8-methyl-1,2,4-triazaspiro[4.5]decane-3-thione involves its interaction with specific molecular targets. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the spirocyclic structure may allow the compound to fit into unique binding sites on biological molecules, modulating their function .
Comparison with Similar Compounds
Similar Compounds
Spirotetramat: A spirocyclic insecticide with a similar core structure but different functional groups.
1,3,8-Triazaspiro[4.5]decane-2,4-dione: A compound with a similar triazaspirodecane core but different substituents.
Uniqueness
2-(3,4-Dimethylphenyl)-8-methyl-1,2,4-triazaspiro[4.5]decane-3-thione is unique due to its specific combination of the dimethylphenyl group and the thione functionality. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other spirocyclic compounds .
Properties
Molecular Formula |
C16H23N3S |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-8-methyl-1,2,4-triazaspiro[4.5]decane-3-thione |
InChI |
InChI=1S/C16H23N3S/c1-11-6-8-16(9-7-11)17-15(20)19(18-16)14-5-4-12(2)13(3)10-14/h4-5,10-11,18H,6-9H2,1-3H3,(H,17,20) |
InChI Key |
VQPYUSYEPCCVNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)NC(=S)N(N2)C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.